molecular formula C10H8FNO B1444006 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one CAS No. 1343389-09-2

6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one

Cat. No. B1444006
CAS RN: 1343389-09-2
M. Wt: 177.17 g/mol
InChI Key: HIOUFOBFELBPKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one and its analogues has been discussed in the literature . Synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed . A derivative of [1, 2, 4]triazino[1,6-a]quinoline has been obtained from methyl 6-fluoro-4-oxo-1,4-dihydro-2-quinolincarboxylate through the N-amination followed by condensation of the corresponding aroyl isocyanate and cyclization of the obtained α-semicarbazidocarboxylate .


Molecular Structure Analysis

The molecular formula of this compound is C10H8FNO . Its molecular weight is 177.18 g/mol .


Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones, which are structurally similar to this compound, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .

Mechanism of Action

While the specific mechanism of action for 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one is not mentioned in the search results, it is known that fluoroquinolones, a related family of compounds, work by inhibiting bacterial DNA-gyrase . This allows fluoroquinolones to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .

properties

IUPAC Name

6-fluoro-8-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-4-8(11)5-7-2-3-9(13)12-10(6)7/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOUFOBFELBPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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